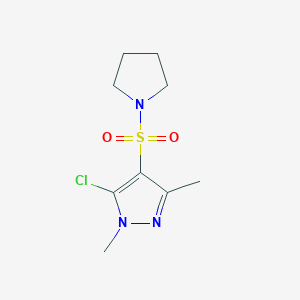

5-Chloro-1,3-dimethyl-4-(tetrahydro-1H-pyrrol-1-ylsulphonyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-1,3-dimethyl-4-(tetrahydro-1H-pyrrol-1-ylsulphonyl)-1H-pyrazole, also known as 5-Chloro-1,3-dimethyl-4-tetrahydro-1H-pyrrol-1-ylsulphonyl-1H-pyrazole, is a nitrogen-containing heterocyclic compound with a wide range of applications in scientific research. This compound has been used to study the structure and function of proteins, and to study the mechanism of action of drugs.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Selective Formation of Pyrazoles : Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound related to the chemical , showed the ability to react with substituted hydrazines, resulting in the selective formation of 1-aryl(alkyl)-5-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)-1H-pyrazoles under certain conditions (Mikhed’kina et al., 2009).

Efficient Synthesis via Multicomponent Reactions : A study demonstrated an efficient synthesis method for pyrimidine derivatives using a three-component reaction involving aryl aldehydes, aminouracil, and carbonitriles. The method also successfully utilized 3-methyl-1H-pyrazole-5-amine, suggesting potential applications in the synthesis of compounds related to 5-Chloro-1,3-dimethyl-1H-pyrazole (Rahmani et al., 2018).

Nitration of Pyrazoles : The nitration of 5-chloropyrazoles, including derivatives like 5-chloro-1,3-dimethyl-4-nitropyrazole, has been explored, yielding substituted products with significant yields. This indicates potential for chemical modifications and derivations of the base compound (Bozhenkov et al., 2006).

Phototransformations in Carbene Synthesis : A study on the photolysis of 5-chloroethynyl-3,3-dimethyl-3H-pyrazole, a related compound, revealed insights into the formation of various photoproducts including carbenes, highlighting the complex phototransformations these types of compounds can undergo (Gvozdev et al., 2021).

Biological Applications

Anticancer and Antimicrobial Agents : Novel pyrazole derivatives, including those related to 5-Chloro-1,3-dimethyl-1H-pyrazole, have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. These studies highlight the biological activity of such compounds (Hafez et al., 2016).

Inhibition of Yeast α-Glucosidase : A series of pyrazolylpyridazine amines, derived from compounds similar to 5-Chloro-1,3-dimethyl-1H-pyrazole, were found to inhibit yeast α-glucosidase, an enzyme relevant in carbohydrate metabolism. This points to potential therapeutic applications (Chaudhry et al., 2017).

Propiedades

IUPAC Name |

5-chloro-1,3-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3O2S/c1-7-8(9(10)12(2)11-7)16(14,15)13-5-3-4-6-13/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFYTVRBVNXFRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)N2CCCC2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1,3-dimethyl-4-(tetrahydro-1H-pyrrol-1-ylsulphonyl)-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.